molecular formula C37H42N2O6 B208671 Daurisoline CAS No. 70553-76-3

Daurisoline

Cat. No.: B208671
CAS No.: 70553-76-3
M. Wt: 610.7 g/mol
InChI Key: BURJAQFYNVMZDV-FIRIVFDPSA-N
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Mechanism of Action

Target of Action

Daurisoline, a bis-benzylisoquinoline alkaloid, has been found to target several key proteins in the body. One of its primary targets is the Hedgehog (Hh) signaling pathway , which plays a crucial role in the occurrence and development of various diseases . This compound has also been found to target MEK1/2 kinase , a key player in the MAPK/ERK pathway . Additionally, it has been identified to target Dipeptidyl peptidase-4 (DPP4) , an enzyme that degrades the incretin hormones GLP-1 and GIP, which are involved in insulin secretion .

Mode of Action

This compound interacts with its targets in various ways. It can inhibit the Hh signaling pathway, leading to cell apoptosis and G1 cell cycle arrest . It also suppresses the growth of esophageal squamous cell carcinoma by inhibiting MEK1/2 kinase . Furthermore, this compound can selectively inhibit microbial DPP4, increasing active GLP-1 levels and thereby reducing blood glucose .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to attenuate H2O2-induced chondrocyte autophagy by activating the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cellular processes such as cell growth, proliferation, and survival. This compound’s inhibition of the Hh signaling pathway and MEK1/2 kinase also impacts the MAPK/ERK pathway , which is involved in cell proliferation, differentiation, and migration .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats. After oral administration, the primary pharmacokinetic parameters were found to be: AUC(0-t) 184.5 ± 62.9 ng/mL.h, t1/2 1.4 ± 0.3 h, and CL 29.4 ± 11.4 L/h/kg . The bioavailability was found to be 14.8% . These findings suggest that this compound is absorbed and metabolized in the body, but its bioavailability is relatively low, which could impact its efficacy.

Result of Action

This compound has been found to have several molecular and cellular effects. It can reduce cell viability and suppress the proliferation of certain cells by causing G1 phase cell cycle arrest . It can also trigger apoptosis by promoting the cleavage of caspase-8 and PARP . Furthermore, this compound has been shown to inhibit autophagy through the activation of the PI3K/AKT/mTOR signaling pathway, protecting chondrocytes from apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria in the gut can affect the action of this compound. If a patient’s gut is rich in microbial DPP4, the clinical efficacy of this compound could be reduced . This highlights the importance of considering the gut microbiome when evaluating the potential efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Daurisoline exerts a blocking effect on hERG, a protein known to be involved in cardiac electrical activity . This interaction contributes to its antiarrhythmic properties. It also acts as an effective autophagy blocker, which can be used for cancer research .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to attenuate H2O2-induced chondrocyte autophagy by activating the PI3K/Akt/mTOR signaling pathway . This suggests that this compound can influence cell function by impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to inhibit autophagy through the activation of the classical PI3K/AKT/mTOR signaling pathway . This suggests that this compound can bind to certain biomolecules, leading to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been shown that this compound can inhibit ESCC proliferation in vitro and reduce ESCC PDX exnograft growth in vivo by reducing ERK1/2 phosphorylation .

Metabolic Pathways

Its ability to inhibit autophagy suggests that it may interact with enzymes or cofactors involved in this process .

Subcellular Localization

Given its effects on cellular processes such as autophagy, it is likely that it is directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Daurisoline can be synthesized through a series of chemical reactions involving the isolation of the alkaloid from Menispermum dauricum. The process typically involves the extraction of the plant material followed by purification steps to isolate the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by chromatographic techniques to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Daurisoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .

Properties

IUPAC Name

(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURJAQFYNVMZDV-FIRIVFDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220841
Record name Daurisoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70553-76-3
Record name Daurisoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70553-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daurisoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070553763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daurisoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70553-76-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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